

A Technical Guide to the Molecular Structure of 4-Cyanobenzoic Acid

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Compound of Interest

Compound Name: 4-Cyanobenzoic acid

Cat. No.: B119535

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Abstract: This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of **4-Cyanobenzoic acid** (4-CBA). It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This document details the structural characteristics, spectroscopic data, and crystallographic information of 4-CBA. Furthermore, it outlines key experimental protocols for its synthesis and analysis, supplemented by graphical representations of workflows and reactions to facilitate understanding.

Molecular Identity and Physicochemical Properties

4-Cyanobenzoic acid, also known as p-cyanobenzoic acid, is an aromatic carboxylic acid with the chemical formula $C_8H_5NO_2$.^{[1][2][3][4]} It presents as a white to light yellow crystalline powder.^{[5][6]} The molecule is characterized by a benzene ring substituted with a cyano ($-C\equiv N$) group and a carboxylic acid ($-COOH$) group at the para (1,4) positions.^[2] The presence of the electron-withdrawing cyano group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.^[2] It is a crucial intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.^[7]

Table 1: General Properties of **4-Cyanobenzoic Acid**

Property	Value	Reference
CAS Number	619-65-8	[1][4]
Molecular Formula	C ₈ H ₅ NO ₂	[1][4]
Molecular Weight	147.13 g/mol	[1][8]
Appearance	White to off-white/yellow crystalline powder	[5][6]
Melting Point	219-222 °C (decomposes)	[5]
IUPAC Name	4-cyanobenzoic acid	[3][8]
SMILES	OC(=O)c1ccc(cc1)C#N	
InChI Key	ADCUEPOHPCPMCE-UHFFFAOYSA-N	[3][9]
Solubility	Soluble in methanol; sparingly soluble in water.	[5]

Crystallographic Structure

The solid-state structure of **4-Cyanobenzoic acid** has been determined by X-ray crystallography. The molecules typically form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. These dimers then arrange into a stable crystal lattice. Data from the Crystallography Open Database (COD) provides detailed insights into its unit cell parameters.

Table 2: Representative Crystallographic Data for **4-Cyanobenzoic Acid** (Data sourced from COD Entry 2015598, as referenced by PubChem CID 12087[8])

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a	3.86 Å
b	7.84 Å
c	21.91 Å
α	90°
β	95.16°
γ	90°
Volume	661.16 Å ³

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4-Cyanobenzoic acid**.

Electron Ionization Mass Spectrometry (EI-MS) of 4-CBA shows a distinct molecular ion peak and characteristic fragmentation patterns.

Table 3: Key Mass Spectrometry Fragments (EI-MS)

m/z	Relative Intensity	Assignment
147	High	[M] ⁺ (Molecular Ion)
130	High	[M-OH] ⁺
102	Medium	[M-COOH] ⁺
76	Low	[C ₆ H ₄] ⁺

(Data derived from NIST Mass Spectrometry Data Center[3])

The IR spectrum of 4-CBA displays characteristic absorption bands corresponding to its functional groups. The spectrum is typically acquired from a solid sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.^[4]

Table 4: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3100	Medium	Aromatic C-H Stretch
2500-3300	Broad	O-H Stretch (Carboxylic Acid)
~2240	Strong	C≡N Stretch (Nitrile)
~1700	Strong	C=O Stretch (Carboxylic Acid)
~1600	Medium	C=C Stretch (Aromatic Ring)
~1334	Strong	In-plane O-H Bend / C-O Stretch
~867	Strong	C-H Out-of-plane Bend (para-disubstituted)

(Data compiled from vibrational studies^[7])

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are commonly recorded in deuterated solvents like DMSO-d₆.^[10]

Table 5: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~13.5	Broad Singlet	-	1H	-COOH
~8.1	Doublet	~8.4	2H	Aromatic H (H2, H6)
~7.9	Doublet	~8.4	2H	Aromatic H (H3, H5)

(Assignments are based on standard chemical shifts and coupling patterns for para-substituted benzene rings)

Table 6: ^{13}C NMR Spectroscopic Data (DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~166.5	-COOH
~134.5	C1 (-COOH)
~132.8	C3, C5
~130.1	C2, C6
~118.5	C4 (-CN)
~116.0	-C \equiv N

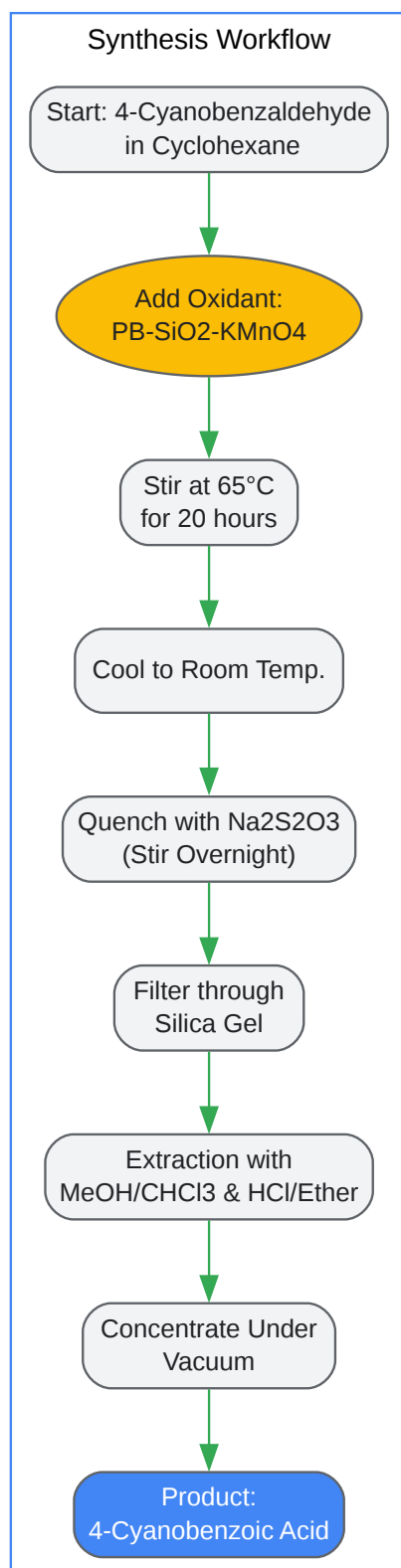
(Assignments are based on predictive models and data for similar structures[[11](#)][[12](#)])

Experimental Protocols & Workflows

This protocol describes a method for synthesizing **4-Cyanobenzoic acid** via the oxidation of 4-cyanobenzaldehyde.[[10](#)]

Methodology:

- Reaction Setup: To a solution of 4-cyanobenzaldehyde (0.50 mmol) in cyclohexane (10 mL), add PB-SiO₂-KMnO₄ (0.75 g, 0.75 mmol).
- Reaction Execution: Stir the mixture at 65°C for 20 hours.
- Quenching: After cooling to room temperature, add Na₂S₂O₃ (0.50 mmol) and stir the mixture overnight.
- Filtration: Filter the mixture through a pad of silica gel. Wash the precipitate with a hexane:ether solution (5:1).
- Extraction: Suspend the precipitate in 10% MeOH in CHCl₃ (5.0 mL) and add 2M HCl in ether (2.0 mL). Stir at room temperature for 1 hour.
- Workup: Filter the mixture and extract with 10% MeOH in CHCl₃ (20 mL).
- Isolation: Combine the filtrate and the extract, and concentrate under vacuum to yield the final product, **4-Cyanobenzoic acid**.[\[10\]](#)



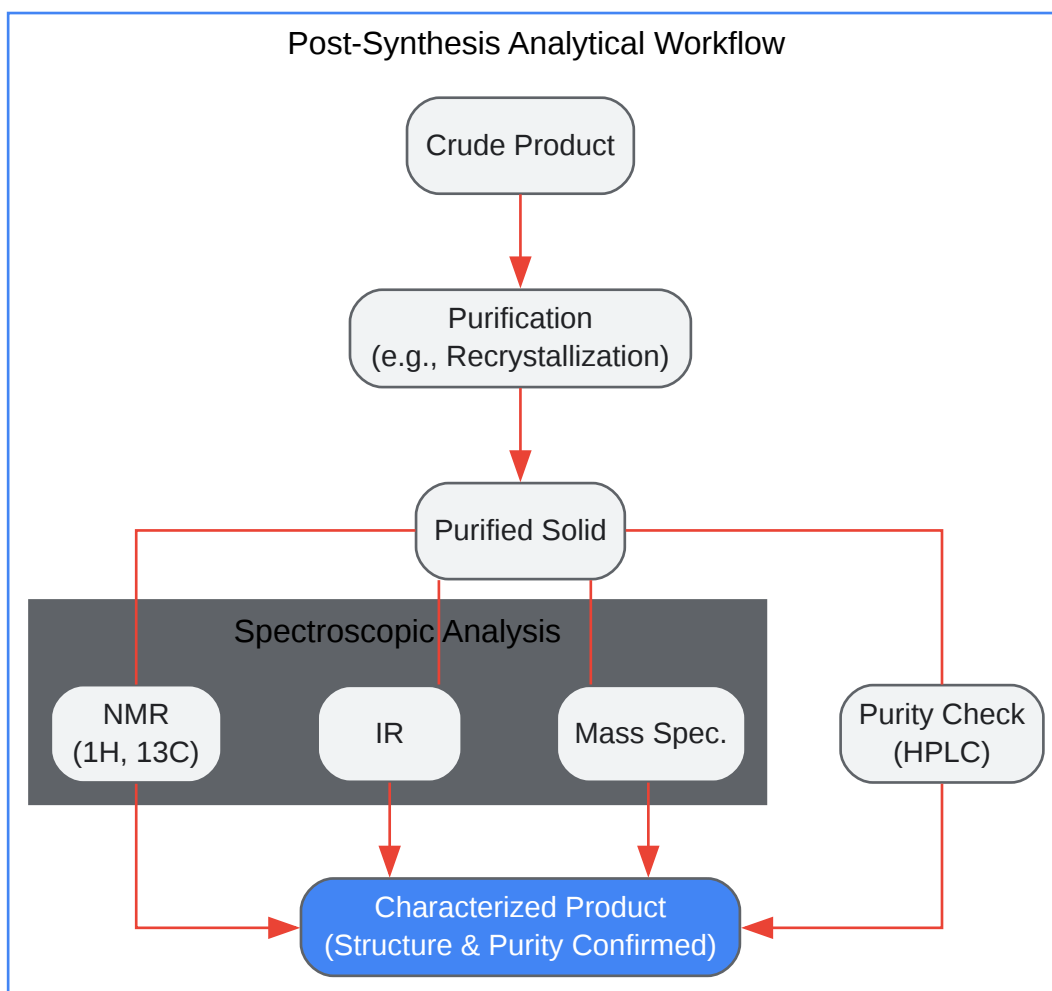
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Caption: Workflow for the synthesis of **4-Cyanobenzoic acid**.

The identity and purity of synthesized **4-Cyanobenzoic acid** are confirmed through a standard analytical workflow.

Methodology:

- Initial Check: A small portion of the crude product is analyzed by Thin Layer Chromatography (TLC) to assess the reaction completion and identify the number of components.
- Purification: If necessary, the crude product is purified, typically by recrystallization from a suitable solvent system (e.g., water or an aqueous solvent mixture).
- Structural Confirmation: The purified solid is subjected to a suite of spectroscopic analyses:
 - NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and connectivity.
 - IR Spectroscopy: To verify the presence of key functional groups ($-\text{COOH}$, $-\text{C}\equiv\text{N}$).
 - Mass Spectrometry: To confirm the molecular weight.
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to determine the final purity of the compound, typically aiming for >98%.[\[6\]](#)



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Caption: Standard workflow for analysis and characterization.

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